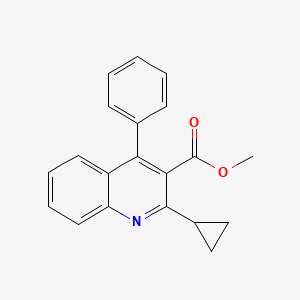![molecular formula C23H28F2N6O5S B565875 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1644461-85-7](/img/structure/B565875.png)
(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, also known as (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a useful research compound. Its molecular formula is C23H28F2N6O5S and its molecular weight is 538.571. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization of Impurities
A study by Kumar et al. (2016) focused on identifying and characterizing impurities related to ticagrelor, a medication with a chemical structure closely related to the compound . The research utilized HPLC and LC-MS methods to detect impurities in ticagrelor laboratory batches. The study contributes to understanding the synthesis process and potential impurities that could arise, underscoring the importance of purity in pharmaceutical compounds (Kumar et al., 2016).
Metabolic Pathway Exploration
Research on the absorption, distribution, metabolism, and excretion (ADME) of ticagrelor, a drug structurally similar to the compound, provides insights into its pharmacokinetics. A study by Teng et al. (2010) explored ticagrelor's metabolism, revealing the formation of a major active metabolite via O-deethylation, which contributes to its pharmacological activity. This research highlights the compound's metabolic pathways and potential implications for its pharmacodynamics and therapeutic effectiveness (Teng et al., 2010).
Impurity Isolation and Structural Analysis
The isolation and structural analysis of unknown impurities from pharmaceutical compounds are crucial for ensuring drug safety and efficacy. The study by Kumar et al. (2016) not only identified but also isolated and fully characterized the chemical structures of new impurities using comprehensive analytical techniques. This research underscores the significance of detecting, isolating, and understanding impurities in drug development and quality control processes (Kumar et al., 2016).
Synthetic Process Development and Optimization
Another aspect of research focuses on the synthetic processes involved in creating pharmaceutical compounds. Studies on the synthesis of related compounds, such as voriconazole, a broad-spectrum antifungal agent, detail the optimization of synthetic routes, including diastereoselective reactions and salt resolution processes. These insights are critical for developing efficient, scalable, and cost-effective synthetic strategies for pharmaceuticals (Butters et al., 2001).
Wirkmechanismus
Target of Action
Ticagrelor Sulfoxide, also known as CS-M2076, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor found on the surface of platelets. It plays a crucial role in platelet aggregation, a key process in the formation of blood clots .
Mode of Action
Ticagrelor Sulfoxide acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor in a reversible and noncompetitive manner, preventing the receptor’s activation by adenosine diphosphate (ADP) . This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The action of Ticagrelor Sulfoxide affects several biochemical pathways. By inhibiting the P2Y12 receptor, it disrupts ADP-induced platelet aggregation . This action can suppress inflammation and enhance cardiovascular protection . Additionally, Ticagrelor Sulfoxide has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system . It also affects the TGF-β1/Smad3 and PI3K/AKT/mTOR pathways, which are involved in various cellular processes including cell growth, proliferation, and inflammation .
Pharmacokinetics
Ticagrelor Sulfoxide exhibits a bioavailability of 36% . It is extensively metabolized in the liver via the CYP3A4 enzyme, with approximately 27% of the dose excreted as the parent compound . The elimination half-life of Ticagrelor Sulfoxide is around 7 hours for the parent compound and 8.5 hours for the active metabolite AR-C124910XX .
Result of Action
The primary result of Ticagrelor Sulfoxide’s action is the prevention of platelet aggregation, which reduces the risk of thrombotic events such as myocardial infarction and stroke . This makes it particularly useful in the treatment of conditions like acute coronary syndrome or a history of myocardial infarction .
Action Environment
The action of Ticagrelor Sulfoxide can be influenced by various environmental factors. For instance, food status and body weight have been found to significantly influence the clearance of the drug . In the natural environment, Ticagrelor Sulfoxide is expected to partition into aquatic sediments and undergo significant degradation .
Eigenschaften
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O5S/c1-2-7-37(35)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(36-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+,37?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFXDCXSENDSIK-LJCGIFJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

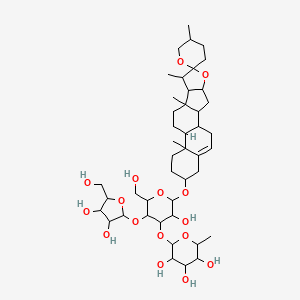
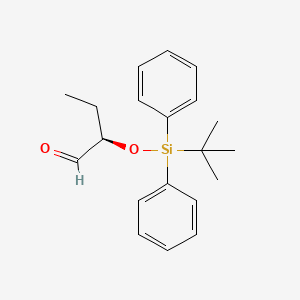
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)


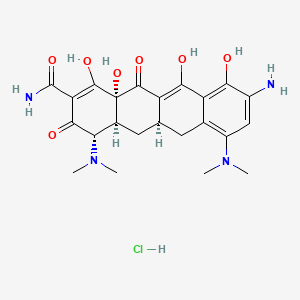

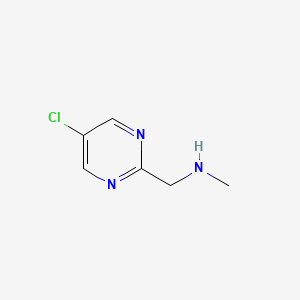

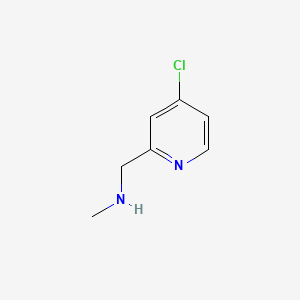

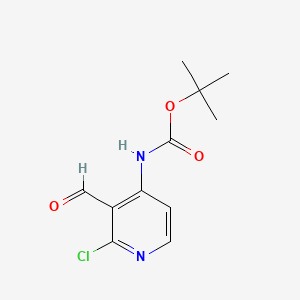
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)
